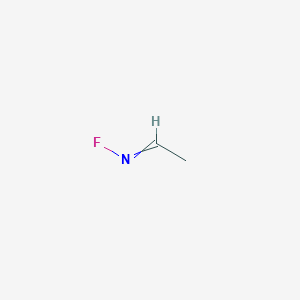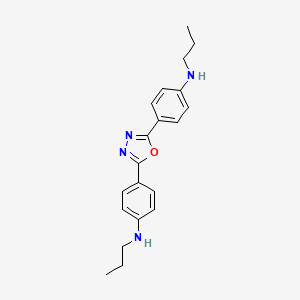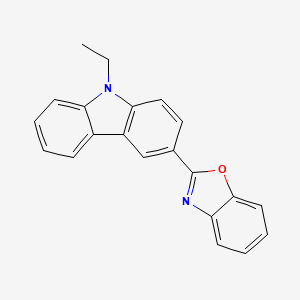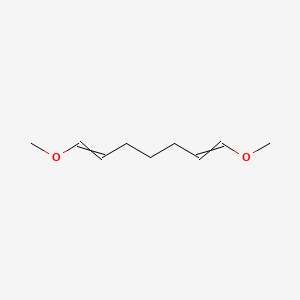
2,2'-(Diaziridine-1,2-diyl)di(ethan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) is a compound that features a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) typically involves the formation of the diaziridine ring through cyclization reactions. One common method is the reaction of ethylenediamine with a suitable diaziridine precursor under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diaziridine ring can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism by which 2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]diethanamine: This compound has a similar structure but contains an ether linkage instead of a diaziridine ring.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Another similar compound with an ester linkage.
Uniqueness
The uniqueness of 2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) lies in its diaziridine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications that require specific reactivity and stability .
Propriétés
Numéro CAS |
135309-25-0 |
|---|---|
Formule moléculaire |
C5H14N4 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
2-[2-(2-aminoethyl)diaziridin-1-yl]ethanamine |
InChI |
InChI=1S/C5H14N4/c6-1-3-8-5-9(8)4-2-7/h1-7H2 |
Clé InChI |
HGSSTRUVBAGLGU-UHFFFAOYSA-N |
SMILES canonique |
C1N(N1CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)



![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)



![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)


![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
